butyl 3-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate
Overview
Description
Butyl 3-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a butyl ester group, a benzoate moiety, and a chromen-7-yl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate typically involves multiple steps. One common method includes the esterification of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with butanol in the presence of a catalyst such as sulfuric acid. This is followed by the amidation reaction with 3-amino benzoic acid under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The chromen-7-yl group can be oxidized to form corresponding quinones.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Butyl 3-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant and anticancer activities.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of butyl 3-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate involves its interaction with various molecular targets. The chromen-7-yl group can intercalate with DNA, inhibiting the activity of enzymes such as topoisomerases. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
- Butyl (3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy) (phenyl)acetate
- 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-2H-chromen-7-yl acetate
Uniqueness
Butyl 3-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a photoactive compound and its potential therapeutic applications make it a valuable molecule in various fields of research.
Properties
IUPAC Name |
butyl 3-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-3-4-10-28-23(27)16-6-5-7-17(12-16)24-21(25)14-29-18-8-9-19-15(2)11-22(26)30-20(19)13-18/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYVDQAKOQUOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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